2-Isocyanatospiro[3.3]heptane
Description
2-Isocyanatospiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclobutane rings sharing a single carbon atom.
Properties
IUPAC Name |
2-isocyanatospiro[3.3]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-6-9-7-4-8(5-7)2-1-3-8/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRRZOBNVIUBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanatospiro[3.3]heptane typically involves the reaction of spiro[3.3]heptane with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: Spiro[3.3]heptane
Reagent: Phosgene or other isocyanate precursors
Conditions: Inert atmosphere, controlled temperature
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can optimize the reaction conditions and minimize the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanatospiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming more complex spirocyclic structures.
Polymerization: It can be used as a monomer in the production of polymers with unique mechanical properties.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Lewis acids or bases
Solvents: Non-polar solvents like dichloromethane or toluene
Major Products Formed
Ureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Polymers: Formed through polymerization reactions
Scientific Research Applications
Bioisosteric Replacement
The spiro[3.3]heptane core serves as a saturated benzene bioisostere, effectively replacing phenyl rings in drug structures without compromising biological activity. This application has been validated through the incorporation of 2-isocyanatospiro[3.3]heptane into several FDA-approved drugs:
- Sonidegib : The meta-substituted phenyl ring was replaced with spiro[3.3]heptane, resulting in a saturated analog that maintained significant activity against the Hedgehog signaling pathway, crucial for cancer treatment. The analogs exhibited IC50 values of 0.48 µM (trans-76) and 0.24 µM (cis-76), compared to 0.0015 µM for Sonidegib itself .
- Vorinostat : In this case, the mono-substituted phenyl ring was substituted with the spiro[3.3]heptane core, leading to compounds that demonstrated comparable efficacy in inducing apoptosis in hepatocellular carcinoma cells .
- Benzocaine : The local anesthetic was also modified to include the spiro[3.3]heptane structure, showing antinociceptive activity similar to that of Benzocaine itself .
Enhanced Pharmacological Properties
The introduction of spiro[3.3]heptane into drug structures has been shown to improve several pharmacological properties:
- Metabolic Stability : While the incorporation of spiro[3.3]heptane reduced metabolic stability in some cases (e.g., Sonidegib analogs), it allowed for better solubility and lipophilicity profiles compared to traditional phenyl-based compounds .
- Synthesis Flexibility : The synthesis of spiro[3.3]heptanes can be achieved through various methods such as ketene addition reactions and cyclopropane rearrangements, providing versatility in drug design .
General Synthetic Routes
| Step | Description |
|---|---|
| 1 | Synthesis of keteneiminium salts from available starting materials |
| 2 | Reaction with alkenes to form cyclobutanones |
| 3 | Functionalization to introduce isocyanate groups |
These methods allow for the efficient production of various substituted spiro[3.3]heptanes tailored for specific biological activities.
Case Study: Synthesis of Vorinostat Analog
The synthesis process for Vorinostat analogs involved:
- Starting from amine precursors.
- Multi-step reactions leading to the formation of racemic compounds.
- Characterization through X-ray crystallography to confirm structural integrity.
This approach not only validates the structural modifications but also ensures that the analogs retain their desired pharmacological effects.
Mechanism of Action
The mechanism of action of 2-Isocyanatospiro[3.3]heptane involves its reactivity with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence the reactivity and interaction with molecular targets. In drug design, it can mimic the properties of benzene rings, providing similar biological activity with potentially improved pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Uniqueness
2-Isocyanatospiro[3.3]heptane is unique due to its spirocyclic structure, which provides non-coplanar exit vectors. This structural feature allows it to mimic benzene rings in bioactive compounds, potentially improving their physicochemical properties and biological activity. Unlike other similar compounds, the spirocyclic nature of this compound offers distinct advantages in terms of stability and reactivity .
Biological Activity
2-Isocyanatospiro[3.3]heptane is a compound of significant interest in medicinal chemistry, particularly as a potential bioisostere for aromatic compounds like benzene. Its unique structural features provide opportunities for diverse biological activities, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- IUPAC Name : this compound
- Molecular Formula : C8H11NO
- Molecular Weight : 155.18 g/mol
- CAS Number : 2254081-81-5
Biological Activity Overview
This compound has been investigated for its interactions with biological systems, particularly its potential to act as an enzyme inhibitor and receptor modulator. The compound's spirocyclic structure allows it to mimic certain pharmacophores found in biologically active molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific targets within biological pathways:
- Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Receptor Binding : The spirocyclic framework may facilitate binding to various receptors, influencing signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential in several areas:
- Anticancer Activity :
-
Bioisosteric Applications :
- This compound is being explored as a bioisostere for benzene in drug design, allowing for the development of novel therapeutics that may evade metabolic degradation associated with aromatic compounds .
Case Study 1: Anticancer Drug Development
A study published in Angewandte Chemie explored the incorporation of spiro[3.3]heptane into known anticancer agents. The results showed that these modifications led to compounds with improved efficacy and reduced side effects compared to traditional benzene-based drugs .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent .
Data Table: Biological Activities of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
